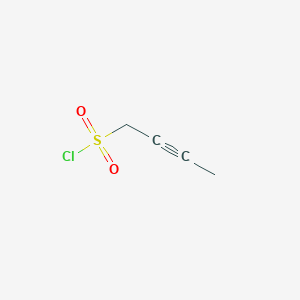
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol
Übersicht
Beschreibung
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol, also known as IPA-3, is a compound with the empirical formula C12H19NO . It is a selective inhibitor of Pak1, a protein kinase involved in regulating cellular processes like proliferation, differentiation, and apoptosis. Pak-1 is also known to be overexpressed in several cancers, including breast, prostate, and colon cancer.
Molecular Structure Analysis
The molecular weight of 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol is 193.29 . The SMILES string representation isNC(CCO)C(C=C1)=CC=C1C(C)C .
Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol: is used in the enantioselective synthesis of drug-like molecules. Transaminases offer an environmentally friendly method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives from prochiral ketones . This compound can serve as a chiral amine building block for the synthesis of active pharmaceutical ingredients, which are crucial in the treatment of various diseases.
Cognitive Function Improvement
Derivatives of this compound have been reported to improve cognitive function in patients with multiple sclerosis . The compound’s ability to cross the blood-brain barrier makes it a valuable candidate for the development of neuroprotective drugs.
PDK1 Inhibition
A library of compounds including 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol derivatives has been designed to selectively inhibit PDK1, a kinase involved in cancer progression . These inhibitors have shown promise in in silico, in vitro, and in vivo assays, indicating therapeutic potential in cancer treatment.
Biocatalysis
The compound is a key intermediate in biocatalytic processes. It can be used in transaminase-mediated asymmetric synthesis, which is a significant method for producing chiral amines required in various pharmaceutical applications .
Chemical Research and Development
As a research chemical, 3-Amino-1-(4-isopropoxyphenyl)propan-1-ol is provided to early discovery researchers for the development of new chemical entities. Its role in the synthesis of novel compounds is critical for expanding the boundaries of medicinal chemistry .
Eigenschaften
IUPAC Name |
3-amino-1-(4-propan-2-yloxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)15-11-5-3-10(4-6-11)12(14)7-8-13/h3-6,9,12,14H,7-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRHIMPKCYKDBFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C(CCN)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-1-(4-isopropoxyphenyl)propan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-Methyl-1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazine](/img/structure/B1443973.png)





![4-Methyl-3-[2-(thiophen-3-yl)ethoxy]benzoic acid](/img/structure/B1443982.png)
